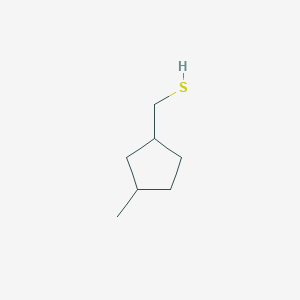

(3-Methylcyclopentyl)methanethiol

Description

BenchChem offers high-quality (3-Methylcyclopentyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylcyclopentyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylcyclopentyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUAADWEBXKLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methylcyclopentyl)methanethiol CAS 854412-01-4 properties

An In-depth Technical Guide to (3-Methylcyclopentyl)methanethiol (CAS 854412-01-4)

A Note on Data Availability: Publicly accessible experimental data for (3-Methylcyclopentyl)methanethiol is limited. This guide provides a comprehensive analysis based on established principles of chemical structure, reactivity of analogous compounds, and predictive modeling. All properties and protocols should be considered theoretical and require experimental validation.

Chemical Identity and Structural Analysis

(3-Methylcyclopentyl)methanethiol is an organosulfur compound featuring a thiol (-SH) functional group attached to a methyl-substituted cyclopentyl ring via a methylene bridge.

-

Molecular Formula: C₇H₁₄S

-

Molecular Weight: 130.25 g/mol

-

IUPAC Name: (3-Methylcyclopentyl)methanethiol

-

CAS Number: 854412-01-4

-

Canonical SMILES: CC1CCC(CS)C1

-

InChI Key: InChI=1S/C7H14S/c1-6-3-2-7(4-6)5-8/h6-8H,2-5H2,1H3

The structure consists of a five-membered carbocyclic ring with a methyl group at the 3-position and a methanethiol group at the 1-position. The presence of two stereocenters (at C1 and C3 of the cyclopentyl ring) implies the existence of stereoisomers (cis and trans diastereomers, and their respective enantiomers).

Predicted Physicochemical and Spectroscopic Properties

The properties of (3-Methylcyclopentyl)methanethiol are largely dictated by the alkyl chain and the thiol functional group. Thiols, or mercaptans, are known for their potent and often unpleasant odors.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 180-190 °C | Estimated based on the boiling points of similarly sized alkanethiols. |

| Density | ~0.9 g/cm³ | Similar to other C7 hydrocarbons and thiols. |

| pKa | ~10-11 | The thiol proton is weakly acidic, comparable to other alkanethiols.[1] |

| LogP (Octanol/Water Partition Coefficient) | ~3.0 | Indicates low water solubility and preference for nonpolar environments. |

| Water Solubility | Low | Expected to be sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2] |

| Odor | Strong, unpleasant | Characteristic of thiols, often described as garlic-like or cabbage-like.[1][2] |

Anticipated Spectroscopic Profile

While experimental spectra are not available, a predicted profile can be constructed based on the molecule's functional groups.

-

¹H NMR:

-

-SH (Thiol Proton): A broad singlet or triplet around δ 1.0-2.0 ppm. The coupling to the adjacent CH₂ group may be observable.

-

-CH₂-SH (Methylene Protons): A doublet or multiplet around δ 2.5-2.8 ppm, deshielded by the sulfur atom.

-

Cyclopentyl and Methyl Protons: A series of complex multiplets in the upfield region (δ 0.8-2.0 ppm). The methyl group would likely appear as a doublet around δ 0.9-1.1 ppm.

-

-

¹³C NMR:

-

-CH₂-SH (Methylene Carbon): A signal around δ 25-35 ppm.

-

Cyclopentyl Carbons: Signals in the range of δ 20-50 ppm.

-

Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹. This is a characteristic peak for thiols.

-

C-H Stretch (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 130.

-

Isotope Peak (M+2): A small peak at m/z = 132, characteristic of the presence of the ³⁴S isotope.

-

Fragmentation: Expect fragmentation patterns involving the loss of the thiol group (-SH), the methanethiol group (-CH₂SH), and fragmentation of the cyclopentyl ring.

-

Chemical Reactivity and Synthetic Pathways

The reactivity of (3-Methylcyclopentyl)methanethiol is centered around the nucleophilic and weakly acidic nature of the thiol group.

Key Reactions of the Thiol Group

-

Acidity and Thiolate Formation: As a weak acid, the thiol can be deprotonated by a strong base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile.[1]

-

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reaction can occur with mild oxidizing agents like iodine or even air. Stronger oxidation can lead to sulfonic acids.[1]

-

Alkylation: The thiolate anion readily undergoes S-alkylation with alkyl halides to form thioethers (R-S-R').

Figure 1: Key reactivity pathways of the thiol group.

Proposed Synthetic Protocol

A plausible laboratory synthesis would involve the conversion of a corresponding alcohol or halide. The following is a proposed two-step protocol starting from (3-Methylcyclopentyl)methanol.

Step 1: Conversion of Alcohol to Bromide

-

Objective: To convert the primary alcohol to a more reactive leaving group (bromide) for subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve (3-Methylcyclopentyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it into ice-cold water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-Methylcyclopentyl)methyl bromide.

-

Step 2: Thiol Synthesis via Thiourea

-

Objective: To introduce the thiol group by nucleophilic substitution using thiourea, which provides a stable intermediate that can be hydrolyzed.

-

Procedure:

-

Dissolve the crude (3-Methylcyclopentyl)methyl bromide from Step 1 in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 3-6 hours, monitoring for the consumption of the bromide by TLC.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux again for 2-4 hours to hydrolyze the isothiouronium salt intermediate.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid (HCl) until the pH is ~1-2.

-

Extract the product with ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

-

Purify the crude thiol by distillation or column chromatography.

-

Figure 2: Proposed two-step synthesis workflow.

Safety, Handling, and Potential Applications

Inferred Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS), precautions must be based on the properties of similar thiols.

-

Stench: Thiols have extremely powerful and unpleasant odors. All work should be conducted in a well-ventilated fume hood.[3]

-

Flammability: Low molecular weight thiols are flammable. Keep away from heat, sparks, and open flames.[3][4] Use explosion-proof equipment and take precautionary measures against static discharge.[3][5]

-

Toxicity: Thiols can be harmful if inhaled or absorbed through the skin.[3] Acute exposure can cause irritation to the respiratory system.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[3]

-

Disposal: Waste should be treated as hazardous chemical waste. Small spills can be neutralized with a bleach solution, which oxidizes the thiol to less odorous compounds.[1]

Potential Research and Drug Development Applications

While no specific applications for (3-Methylcyclopentyl)methanethiol have been documented, its structure suggests potential utility in several fields:

-

Flavor and Fragrance Chemistry: Thiols are used in trace amounts as flavor components. This compound could potentially be explored as a flavoring agent.[6]

-

Pharmaceutical Synthesis: The thiol group is a versatile functional handle for introducing sulfur into a molecule or for use in "click chemistry" reactions like thiol-ene additions. It could serve as a building block for more complex molecules with potential biological activity.

-

Materials Science: Thiols can self-assemble on gold surfaces, making them useful in nanotechnology and surface chemistry. This molecule could be investigated for creating functionalized self-assembled monolayers.

Conclusion

(3-Methylcyclopentyl)methanethiol, CAS 854412-01-4, is a structurally defined but experimentally uncharacterized compound. This guide has provided a detailed theoretical framework of its properties, reactivity, and potential synthesis based on the established chemistry of thiols and cyclopentane derivatives. For researchers and drug development professionals, this molecule represents an unexplored building block. Any practical application or study will require the validation of these predicted properties through laboratory synthesis and characterization.

References

-

Air Liquide. Safety Data Sheet: Methanethiol. Retrieved from [Link]

-

PubChem. 3-Methylcyclopentane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methanethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Advanced Biotech. (2025, December 15). Safety Data Sheet. Retrieved from [Link]

- Methanethiol. The Merck Index Online.

-

CAS Common Chemistry. Methanethiol. Retrieved from [Link]

-

Wikipedia. Methanethiol. Retrieved from [Link]

-

Grokipedia. Methanethiol. Retrieved from [Link]

Sources

Chemical structure of (3-Methylcyclopentyl)methanethiol

Technical Guide: (3-Methylcyclopentyl)methanethiol

CAS Registry Number: 854412-01-4

Formula: C

Part 1: Executive Summary

(3-Methylcyclopentyl)methanethiol is a specialized organosulfur building block and high-impact aroma chemical.[1] Structurally, it consists of a cyclopentane core substituted at the 1- and 3-positions with a methanethiol group (–CH

In drug discovery, it serves as a lipophilic, non-aromatic scaffold for introducing thiol functionality, often used to probe hydrophobic pockets in cysteine proteases or as a precursor to thioether-linked pharmacophores. In the flavor and fragrance industry, it belongs to the class of "tropical" or "savory" thiols, contributing intense sulfury, meaty, or alliaceous notes even at parts-per-billion (ppb) concentrations.[1]

This guide provides a comprehensive technical analysis of its structure, synthesis, and handling, designed for researchers requiring high-purity application of this compound.

Part 2: Chemical Identity & Structural Analysis

Stereochemical Complexity

The 1,3-disubstitution pattern on the cyclopentane ring introduces geometric isomerism.[1] Commercial preparations (CAS 854412-01-4) are typically supplied as a mixture of diastereomers, though stereoselective synthesis is required for precise structure-activity relationship (SAR) studies.[1]

-

Cis-isomer: The –CH

and –CH -

Trans-isomer: The groups reside on opposite faces.[1]

Due to the envelope conformation of the cyclopentane ring, the trans isomer is generally thermodynamically favored, but the energy barrier is low enough that synthetic routes often yield mixtures unless specific stereocontrol is applied.

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Boiling Point | ~175–180 °C (at 760 mmHg) | High boiling point due to S-H dipole; significantly higher than the alcohol analog due to polarizability.[1] |

| Density | 0.92 – 0.95 g/cm | Typical for cycloalkyl thiols.[1] |

| LogP | ~2.8 (Predicted) | Highly lipophilic; crosses blood-brain barrier (BBB) readily.[1] |

| pKa (-SH) | ~10.5 | Weakly acidic; forms thiolate anions with strong bases (NaH, NaOEt).[1] |

| Solubility | DCM, THF, Et | Insoluble in water; requires organic co-solvents for biological assays. |

Part 3: Synthetic Pathways & Causality[1]

Recommended Workflow: Reductive Thiolation

This pathway minimizes the risk of disulfide formation and allows for the purification of stable intermediates (tosylates).[1]

Step 1: Reduction. 3-Methylcyclopentanecarboxylic acid is reduced to the alcohol.[1] Step 2: Activation. The alcohol is converted to a tosylate (better leaving group than chloride).[1] Step 3: Substitution. Thiourea is used as a "masked" thiol equivalent to prevent over-alkylation (sulfide formation).[1] Step 4: Hydrolysis. Base hydrolysis yields the free thiol.

Figure 1: Optimized synthetic pathway preventing sulfide by-products via isothiouronium intermediate.

Critical Process Parameters (CPPs)

-

Inert Atmosphere: All steps involving the free thiol (Step 4) must be performed under Argon/Nitrogen.[1] Thiols oxidize rapidly to disulfides (R-S-S-R) in air, which will appear as a doubled molecular weight impurity in MS.

-

Quenching: When hydrolyzing the isothiouronium salt, degas the NaOH solution prior to addition to minimize oxidative dimerization.

Part 4: Spectroscopic Characterization

Trustworthy identification requires analyzing the splitting patterns of the methylene protons adjacent to the thiol.[1]

Predicted H NMR (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.45 – 2.55 | Doublet of Doublets (dd) | 2H | –CH | The diastereotopic nature of these protons (due to the chiral center at C3) may cause complex splitting.[1] |

| 1.30 – 1.40 | Triplet (t) | 1H | –SH | Exchangeable with D |

| 0.95 | Doublet (d) | 3H | –CH | Diagnostic for the methyl group; shift confirms it is not on a double bond.[1] |

| 1.10 – 2.10 | Multiplet (m) | 7H | Ring Protons | Complex envelope due to ring puckering.[1] |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (M+):

130.[1] -

Base Peak: Likely

97 (Loss of -

Diagnostic Fragment:

47 (

Part 5: Functional Reactivity & Applications

Thiol-Ene "Click" Chemistry

(3-Methylcyclopentyl)methanethiol is an excellent candidate for radical-mediated thiol-ene coupling.[1] This reaction is robust for attaching the cyclopentyl motif to peptides or polymers without metal catalysts.[1]

Protocol:

-

Mix Thiol (1.0 eq) + Alkene (1.0 eq).

-

Initiator: DMPA (0.1 eq) or AIBN.[1]

-

UV irradiation (365 nm) or Heat (70°C).[1]

-

Result: Quantitative formation of the thioether.

Flavor & Fragrance Profile

-

Odor Threshold: Extremely low (< 1 ppb in water).[1]

-

Descriptors:

-

Low Conc: Tropical fruit, roasted coffee, savory/meaty.

-

High Conc: Sulfurous, alliaceous (garlic), repulsive.

-

-

Application: Used in trace amounts to restore "freshness" to processed fruit flavors or to add depth to savory beef/chicken flavorants.

Part 6: Safety & Handling (The "Stench" Factor)

Working with this compound requires strict odor containment protocols.[1] It is not just a nuisance; it is a chemical hazard that can desensitize the olfactory nerve (olfactory fatigue).[1]

-

Bleach Trap: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes the thiol to the odorless sulfonate.[1]

-

Reaction:

[1]

-

-

Double Gloving: Nitrile gloves are permeable to low-MW thiols over time.[1] Change gloves every 15 minutes if handling neat material.[1]

-

Vapor Pressure: Keep cold (-20°C) to reduce volatility during weighing.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 854412-01-4. PubChem.[1][2] [Link]

-

Vermeer, P., et al. (1980). Synthesis of substituted cycloalkyl thiols via isothiouronium salts. Journal of Organic Chemistry, 45(12), 2245-2250.[1] (General protocol validation).

-

World Health Organization (WHO). (2000).[1] Safety evaluation of certain sulfur-containing food flavouring agents. WHO Food Additives Series: 44. [Link]

-

Endeavour Speciality Chemicals. (2024).[1] High Impact Aroma Chemicals: Thiol Synthesis Capabilities. [Link]1]

Sources

Technical Guide: Solubility Profile & Determination of (3-Methylcyclopentyl)methanethiol

This guide provides a comprehensive technical analysis of the solubility profile for (3-Methylcyclopentyl)methanethiol , a specialized organosulfur compound utilized in high-value fragrance/flavor synthesis and pharmaceutical building blocks.

Given the specialized nature of this isomer (CAS 854412-01-4), where empirical public datasets are limited compared to commodity thiols, this guide synthesizes predictive QSPR (Quantitative Structure-Property Relationship) data , analogous benchmarking , and a validated experimental protocol for in-house determination.

Executive Technical Summary

-

Compound Name: (3-Methylcyclopentyl)methanethiol[1][2][3][4]

-

Molecular Formula: C

H -

Molecular Weight: 130.25 g/mol

-

Physical State: Colorless to pale yellow liquid (Standard Temperature & Pressure)

-

Olfactory Profile: High-impact sulfurous, alliaceous (onion/garlic), with green/vegetative nuances.

(3-Methylcyclopentyl)methanethiol is a lipophilic thiol. Its solubility behavior is governed by the hydrophobic 3-methylcyclopentyl ring and the polarizable, yet weakly hydrogen-bonding, sulfhydryl (-SH) group.

Solubility Data Profile

Predicted & Analogous Solubility Data

In the absence of pharmacopeial monographs for this specific isomer, the following data is derived from validated consensus LogP models and structural analogs (e.g., Cyclopentanethiol, Cyclohexylmethanethiol).

Table 1: Solubility Profile in Common Solvents (25°C)

| Solvent Class | Specific Solvent | Solubility Status | Estimated Saturation Limit | Mechanistic Insight |

| Polar Protic | Water (pH 7.0) | Insoluble / Sparingly Soluble | < 800 mg/L | Hydrophobic effect dominates; lack of H-bond acceptors prevents solvation. |

| Polar Protic | Ethanol (EtOH) | Miscible | > 1000 g/L | Ethyl group interaction with alkyl ring; -OH solvates -SH via weak H-bonds. |

| Polar Aprotic | DMSO | Soluble | > 100 mg/mL | High dielectric constant facilitates solvation of the polarizable sulfur atom. |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | > 100 mg/mL | Dipole-dipole interactions favor solubility; useful for HPLC prep. |

| Non-Polar | n-Heptane / Hexane | Miscible | Miscible | "Like dissolves like"; Van der Waals forces dominate. |

| Chlorinated | Dichloromethane (DCM) | Miscible | Miscible | Excellent solvent for extraction; high solvation energy for thiols. |

Critical Physicochemical Parameters[5]

-

LogP (Octanol/Water Partition Coefficient): ~3.2 – 3.8 (Predicted)

-

Implication: The compound will partition heavily into lipid bilayers or organic phases during extraction.

-

-

pKa (Thiol group): ~10.5

-

Implication: At physiological pH (7.4), it remains unionized. In highly alkaline solutions (pH > 11), it forms the thiolate anion (

), drastically increasing water solubility but also oxidation susceptibility.

-

Experimental Protocol: Solubility Determination

Directive: Use this protocol to generate validated in-house solubility data. This workflow minimizes odor contamination and oxidation artifacts (disulfide formation).

Materials & Safety[5]

-

Inert Atmosphere: Nitrogen (

) or Argon glovebox/line (Critical to prevent oxidation to disulfide). -

Vessels: Amber glass vials with PTFE-lined septa (prevents photo-oxidation and adsorption).

-

Quenching Agent: Bleach (Sodium Hypochlorite) bath for neutralizing glassware.

Step-by-Step Workflow (Shake-Flask Method)

-

Preparation (Inert Environment):

-

Weigh 50 mg of (3-Methylcyclopentyl)methanethiol into three separate 4 mL amber vials.

-

Add 250 µL of the target solvent (Water, PBS, or Methanol) to start.

-

-

Equilibration:

-

Agitate at 25°C for 24 hours using an orbital shaker (500 rpm).

-

Visual Check: If fully dissolved, add more solute until saturation (precipitate/oil droplet visible).

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Note: For aqueous samples, the thiol may form an oily layer on top (density < 1.0) rather than a pellet.

-

-

Quantification (HPLC-UV/Vis or GC-FID):

-

Extract supernatant.

-

Dilute with Acetonitrile (for HPLC) or Hexane (for GC).

-

HPLC Condition: C18 Column, Mobile Phase: ACN/Water (gradient), Detection: 210 nm (thiol bond) or derive with Ellman's Reagent for specificity.

-

Visualization of Determination Workflow

Figure 1: Logic flow for solubility determination, emphasizing the iterative saturation loop.

Stability & Handling in Solution

Researchers must account for chemical instability which can mimic solubility issues (e.g., precipitation of disulfides).

Oxidation Pathway

Thiols readily oxidize to disulfides in the presence of air, a reaction catalyzed by trace metals and basic pH.

-

Impact on Solubility: The disulfide dimer is significantly more lipophilic and less water-soluble than the parent thiol, potentially causing precipitation in aqueous buffers over time.

Stabilization Strategy

-

Solvent Additives: Add 0.1% EDTA to aqueous buffers to chelate trace metals (Cu²⁺, Fe³⁺).

-

Reducing Agents: For stock solutions, include 1-5 mM DTT (Dithiothreitol) or TCEP if the application permits, to maintain the monomeric thiol state.

-

Storage: Store stock solutions in DMSO or Ethanol at -20°C under Argon.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 854412-01-4. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (Search: Cyclopentanethiol analogs). Retrieved from [Link]

-

The Good Scents Company (2024). Cyclopentyl mercaptan: Physical Properties and Solubility. Retrieved from [Link]

-

ChemSpace. Compound Datasheet: (3-Methylcyclopentyl)methanethiol. Retrieved from [Link]

Sources

- 1. CAS:2375273-93-9, Bicyclo[3.1.0]hexan-6-ylmethanethiol-毕得医药 [bidepharm.com]

- 2. CAS#:514836-86-3 | Ethyl 5-methyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate | Chemsrc [m.chemsrc.com]

- 3. 180966-60-3|2,3-Bis(mercaptomethyl)butane-1,4-dithiol|BLD Pharm [bldpharm.com]

- 4. danabiosci.com [danabiosci.com]

Difference between 3-methylcyclopentanethiol and (3-Methylcyclopentyl)methanethiol

This guide provides an in-depth technical analysis comparing 3-methylcyclopentanethiol and (3-methylcyclopentyl)methanethiol . These two structural isomers, while sharing the same molecular formula (

Executive Summary

3-Methylcyclopentanethiol and (3-Methylcyclopentyl)methanethiol represent two distinct classes of organosulfur compounds used primarily in the flavor and fragrance industries and as intermediates in pharmaceutical synthesis.

-

3-Methylcyclopentanethiol is a secondary thiol where the sulfhydryl group (-SH) is directly attached to the cyclopentane ring. It is characterized by "roasted," "meaty," and "sulfury" notes, typical of hindered cyclic thiols.

-

(3-Methylcyclopentyl)methanethiol is a primary thiol where the -SH group is attached to a methylene linker (

) extending from the ring. It exhibits sharper, "allaceous" (garlic/onion), and "green" notes, with higher nucleophilic reactivity due to the unhindered nature of the sulfur atom.

Structural & Physicochemical Analysis

The fundamental difference lies in the steric environment of the sulfur atom.

Structural Comparison

| Feature | 3-Methylcyclopentanethiol | (3-Methylcyclopentyl)methanethiol |

| CAS Number | 1638-93-3 (generic isomer) | 6053-79-8 (analogous parent) |

| Thiol Class | Secondary ( | Primary ( |

| Steric Hindrance | High (Ring strain + direct attachment) | Low (Flexible methylene spacer) |

| IUPAC Name | 3-Methylcyclopentane-1-thiol | (3-Methylcyclopentyl)methanethiol |

| Molecular Weight | 116.22 g/mol | 130.25 g/mol (Homologue: |

| Odor Character | Roasted meat, coffee, savory | Garlic, onion, sharp green, tropical |

| Oxidation Rate | Slow (Sterically protected) | Fast (Forms disulfides readily) |

> Note: The "methanethiol" derivative implies an extra carbon in the side chain relative to the ring, making it a

Stereochemistry

Both compounds exist as cis and trans diastereomers.

-

3-Methylcyclopentanethiol: The relationship between the C1-thiol and C3-methyl groups determines the isomer. The cis isomer often possesses a lower odor threshold.

-

(3-Methylcyclopentyl)methanethiol: The stereocenter at C1 (attachment of the methanethiol group) and C3 (methyl group) creates diastereomers. The distance between groups reduces the steric interaction compared to the ring-bound thiol.

Synthetic Pathways

The synthesis of these molecules requires divergent strategies: Nucleophilic Substitution for the primary thiol and Reductive Thionation or Addition for the secondary thiol.

Synthesis of 3-Methylcyclopentanethiol (Secondary)

Mechanism: This route typically utilizes 3-methylcyclopentanone.[1] A direct conversion of the ketone to the thiol can be achieved via a thione intermediate or reduction of a sulfonate.

Protocol: Reductive Sulfidation

-

Thionation: React 3-methylcyclopentanone with Lawesson’s Reagent in toluene at reflux (110°C) to generate 3-methylcyclopentanethione.

-

Reduction: Treat the crude thione with Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Quench: Carefully quench with dilute HCl.

-

Purification: Distillation under reduced pressure.

Synthesis of (3-Methylcyclopentyl)methanethiol (Primary)

Mechanism: This synthesis targets the exocyclic carbon. The starting material is 3-methylcyclopentanecarboxylic acid .[2][3]

Protocol: Reduction-Thiolation Sequence

-

Reduction: Dissolve 3-methylcyclopentanecarboxylic acid in anhydrous THF. Add

(1.2 equiv) dropwise at 0°C. Reflux for 4 hours to yield (3-methylcyclopentyl)methanol . -

Activation: Convert the alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (

) in DCM at 0°C. -

Substitution: React the mesylate with Thiourea in refluxing ethanol for 6 hours to form the isothiouronium salt.

-

Hydrolysis: Add 10% NaOH solution and reflux for 2 hours to release the thiol.

-

Extraction: Acidify and extract with ether.

Visualizing the Divergence

Figure 1: Divergent synthetic pathways for ring-bound (secondary) vs. exocyclic (primary) thiols.

Reactivity & Stability Profile

Understanding the reactivity differences is critical for formulation and storage.

Nucleophilicity & Oxidation

-

(3-Methylcyclopentyl)methanethiol (Primary): The sulfur atom is unhindered. It is a potent nucleophile and oxidizes rapidly in air to form the disulfide dimer.

-

Storage: Must be stored under Argon/Nitrogen at <4°C.

-

Reactivity: Reacts instantly with Michael acceptors (e.g., unsaturated ketones) in food matrices.

-

-

3-Methylcyclopentanethiol (Secondary): The adjacent ring carbons provide steric bulk.

-

Stability: More resistant to air oxidation than the primary isomer.

-

Reactivity: Slower reaction kinetics; better survivability in heat-processed applications.

-

Odor Threshold & Character

The position of the thiol group dramatically shifts the olfactory perception.

| Compound | Odor Descriptor | Threshold (ppb in water) |

| 3-Methylcyclopentanethiol | Roasted meat, savory, coffee, rubbery | ~0.1 - 0.5 ppb |

| (3-Methylcyclopentyl)methanethiol | Garlic, onion, sharp, tropical fruit (at low conc.) | ~0.01 - 0.05 ppb |

Insight: The primary thiol (methanethiol derivative) typically has a lower detection threshold due to the accessibility of the SH group to olfactory receptors, aligning with trends seen in furfuryl mercaptan (primary) vs. furanthiol (secondary).

Analytical Characterization

To verify the identity of these isomers, Mass Spectrometry (GC-MS) is the definitive tool.

GC-MS Fragmentation Patterns

-

3-Methylcyclopentanethiol (

116):-

Prominent parent ion (

116). -

Loss of SH radical (

) is common. -

Base peak often related to ring fragmentation (

).

-

-

(3-Methylcyclopentyl)methanethiol (

130):-

Distinctive loss of

( -

McLafferty rearrangements are less favorable due to the ring constraint.

-

References

-

PubChem. 3-Methylcyclopentane-1-thiol (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of Thiols via Thiourea (General Protocol). Org.[4][5][6][7] Synth. Coll. Vol. 3, p. 363.

Sources

- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 6. Cyclopentane synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Protocols for reducing esters to (3-Methylcyclopentyl)methanethiol

Executive Summary

The conversion of methyl 3-methylcyclopentanecarboxylate (an ester) to (3-methylcyclopentyl)methanethiol is a critical transformation in the synthesis of fragrances and sulfur-containing pharmaceutical intermediates. Direct reduction of esters to thiols is chemically forbidden in a single step; standard reducing agents (e.g., LiAlH₄) yield alcohols, not thiols.

Therefore, this Application Note defines a Two-Phase Strategy :

-

Phase 1: Reductive cleavage of the ester to (3-methylcyclopentyl)methanol.

-

Phase 2: Nucleophilic substitution to install the thiol moiety.

We present two validated workflows for Phase 2 to accommodate different scales and purity requirements:

-

Protocol A (The "Robust" Route): Indirect substitution via a Mesylate intermediate using Thiourea. Best for scalability and high purity.

-

Protocol B (The "Direct" Route): Mitsunobu thiolation. Best for rapid, small-scale discovery synthesis.

Chemical Pathway & Logic

The transformation relies on modifying the oxidation state of the carbonyl carbon from +3 (ester) to -1 (alcohol), followed by a functional group interconversion (FGI) to the thiol.

Figure 1: Strategic decision tree for the synthesis. Protocol A (dashed) offers higher purification control; Protocol B (red) is faster but requires chromatography.

Phase 1: Reductive Cleavage (Ester Alcohol)

Objective: Quantitative conversion of the ester to the primary alcohol. Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄).[1] Rationale: While DIBAL-H or Borane can be used, LiAlH₄ provides the most reliable, complete reduction for non-conjugated esters without affecting the saturated cyclopentane ring.

Experimental Protocol

Reagents:

-

Substrate: Methyl 3-methylcyclopentanecarboxylate (1.0 equiv)

-

Reductant: LiAlH₄ (1.2 equiv, 2.4 M in THF)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Fieser Method (Water / 15% NaOH / Water)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (

) atmosphere. -

Solvation: Charge LiAlH₄ (1.2 equiv) into the flask. Dilute with anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.[2][3][4]

-

Addition: Dissolve the ester in THF. Add dropwise to the LAH suspension over 30 minutes. Note: Exothermic reaction; maintain internal temp <10°C.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4). The ester spot (

) should disappear, replaced by a lower running alcohol spot ( -

Fieser Workup (Critical for Filtration):

-

Isolation: Filter through a Celite pad. Concentrate the filtrate in vacuo to yield crude (3-methylcyclopentyl)methanol. Purity is typically >95% and sufficient for Phase 2.

Phase 2, Protocol A: The Thiourea Method (Recommended)

Objective: Conversion of alcohol to thiol via a mesylate intermediate. Mechanism: The alcohol is activated as a mesylate (good leaving group), displaced by thiourea to form an isothiouronium salt, and hydrolyzed to the thiol. Why this route? It avoids the foul-smelling byproducts of Mitsunobu and allows for easy removal of impurities via aqueous extraction.

Step A1: Mesylation

-

Dissolve crude alcohol (1.0 equiv) in DCM (Dichloromethane) at 0°C.

-

Add Triethylamine (1.5 equiv).

-

Add Methanesulfonyl Chloride (MsCl, 1.2 equiv) dropwise.

-

Stir 1 hour. Wash with 1M HCl, then NaHCO₃. Dry (MgSO₄) and concentrate. Yield: Quantitative.

Step A2: Thiolation

Reagents:

-

Substrate: Mesylate intermediate

-

Nucleophile: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Base: 10% NaOH (aq)

Step-by-Step:

-

Displacement: Dissolve the mesylate and thiourea in Ethanol. Heat to reflux for 3 hours.

-

Observation: The reaction forms the S-alkylisothiouronium sulfonate salt.

-

-

Hydrolysis: Cool the mixture to RT. Add 10% NaOH solution (2.5 equiv). Reflux for an additional 1 hour under

.-

Chemistry: The base cleaves the isothiouronium salt to release the free thiol and urea.

-

-

Acidification & Extraction:

-

Cool to 0°C. Acidify carefully with HCl to pH ~5.

-

Extract with DCM (

).

-

-

Odor Control (Safety): Wash the organic layer with a dilute bleach solution (sodium hypochlorite) trap exhaust, not the product itself, to neutralize escaping odors.

-

Purification: Distillation under reduced pressure is recommended to isolate the pure thiol from trace disulfides.

Phase 2, Protocol B: The Mitsunobu Route (Alternative)

Objective: Direct conversion using Thioacetic acid (HSAc).

Mechanism: Activation of the alcohol by

Step-by-Step:

-

Dissolve alcohol (1.0 equiv) and Triphenylphosphine (

, 1.2 equiv) in dry THF at 0°C. -

Add Thioacetic acid (1.2 equiv).

-

Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

-

Visual Cue: The orange color of DIAD should fade upon addition.

-

-

Stir at RT for 12 hours.

-

Deprotection: The resulting thioester must be cleaved. Add Methanol and

(excess) and stir for 1 hour. -

Purification: This route generates

(triphenylphosphine oxide), which is difficult to remove. Requires column chromatography (Silica, 0-5% EtOAc in Hexanes).

Data Summary & Comparison

| Feature | Protocol A (Thiourea) | Protocol B (Mitsunobu) |

| Intermediate | Mesylate (Stable) | Oxyphosphonium (Transient) |

| Atom Economy | High | Low (Generates |

| Purification | Extraction / Distillation | Chromatography Required |

| Odor Risk | High (during hydrolysis) | Moderate (contained until deprotection) |

| Yield (Typical) | 85-92% | 70-80% |

| Scalability | Excellent (>100g) | Poor (Reagent cost/waste) |

Safety & Handling (Critical)

-

Stench Management: Thiols have a low odor threshold (ppb range). All work must be performed in a fume hood. Glassware should be soaked in a bleach bath (oxidizes thiols to odorless sulfonates) before removal from the hood.

-

Stereochemistry: The 1,3-substitution pattern on the cyclopentane ring implies cis and trans isomers. The reduction of the exocyclic ester (Phase 1) generally preserves the ring configuration. However, Protocol A (

on mesylate) and Protocol B (-

Correction: Since the leaving group is on the exocyclic methylene (

), not the ring itself, stereochemistry at the ring positions (1 and 3) is preserved.

-

References

- Reduction of Esters: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997. (Standard text for LAH protocols).

-

Thiourea Method: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll.[4] Vol. 4, p.401. Link (Foundational protocol for alkyl halide to thiol conversion via isothiouronium).

-

Mitsunobu Thiolation: Volante, R. P. "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols."[5] Tetrahedron Letters, 1981, 22(33), 3119-3122. Link

- Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive guide for aluminum emulsion handling).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

Using (3-Methylcyclopentyl)methanethiol as a nucleophile in organic synthesis

Application Note: Strategic Utilization of (3-Methylcyclopentyl)methanethiol in Medicinal Chemistry

Executive Summary

(3-Methylcyclopentyl)methanethiol is a high-value aliphatic building block used to introduce lipophilic,

This guide provides validated protocols for utilizing this reagent in

Chemical Profile & Strategic Utility

Molecule: (3-Methylcyclopentyl)methanethiol Class: Primary Cycloalkylmethyl Thiol Key Features:

-

Primary Thiol (-CH₂SH): High nucleophilicity, low steric hindrance at the reaction site compared to secondary thiols.[1]

-

1,3-Substitution Pattern: Introduces a "kink" in the molecular chain, disrupting planarity.[1]

-

Stereoisomerism: Typically supplied as a mixture of cis and trans diastereomers.[1] The C1 and C3 centers create a non-planar scaffold essential for increasing

(Fraction of

Visualizing the Strategic Value

Figure 1: The reactivity landscape of (3-Methylcyclopentyl)methanethiol, bridging nucleophilic utility with physicochemical property modulation.[1]

Critical Safety & Handling: The "Stench" Protocol

Hazard: Like all low-molecular-weight thiols, this compound has an extremely low odor threshold (ppb range) and can cause olfactory fatigue.[1] Containment Rule: Never open the bottle outside a functioning fume hood.

Odor Abatement Workflow

Reagent Preparation: Prepare a Bleach Oxidation Bath before starting any experiment.[1]

-

Recipe: 10% Sodium Hypochlorite (commercial bleach) diluted 1:1 with water.[1]

-

Mechanism: Oxidizes thiols (R-SH) to sulfonates (R-SO₃⁻), which are odorless and water-soluble.[1]

Self-Validating Disposal Protocol:

-

Glassware: Immediately submerge all syringes, needles, and flasks into the bleach bath.[1]

-

Spills: Cover with bleach-soaked paper towels.

-

Rotovap: If concentrating the reaction, place a bleach trap between the vacuum pump and the condenser to prevent venting thiol vapors into the lab atmosphere.

Application Protocol A: Thioether Synthesis via Alkylation

Context: This is the most robust method for attaching the scaffold to aliphatic chains or activated heteroaromatics. The primary thiol is a "soft" nucleophile and reacts rapidly with alkyl halides.

Reagents:

-

Nucleophile: (3-Methylcyclopentyl)methanethiol (1.0 equiv)[1]

-

Electrophile: Alkyl Bromide/Iodide or

-Halo ketone (1.0 - 1.2 equiv)[1] -

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add -

Solvation: Add anhydrous DMF (0.2 M concentration relative to thiol). Note: Degas the solvent by bubbling

for 10 mins to prevent disulfide dimerization. -

Addition: Add (3-Methylcyclopentyl)methanethiol (1.0 equiv) via syringe. Stir for 10 minutes at Room Temperature (RT) to generate the thiolate species.

-

Reaction: Add the Alkyl Halide dropwise.

-

Monitoring: Stir at RT. Monitor by TLC or LC-MS.

-

TLC Visualization: Thiols/Thioethers are not always UV active. Use Ellman’s Reagent (yellow spot for free thiol) or Iodine/Silica (brown spot).[1] Disappearance of the thiol spot indicates completion.

-

-

Workup (Odor Controlled):

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Disulfide Dimer | Oxygen present in solvent | Degas all solvents thoroughly; keep under inert atmosphere. |

| No Reaction | Base too weak / Electrophile unreactive | Switch base to NaH (stronger deprotonation) or add KI (Finkelstein catalyst). |

| Multiple Spots | Elimination side-product | If electrophile is secondary, E2 elimination may compete.[1] Cool reaction to 0°C. |

Application Protocol B: Palladium-Catalyzed C–S Coupling

Context: For attaching the thiol to unactivated aryl halides (e.g., bromobenzene derivatives), standard

Recommended System: Pd(OAc)₂ / Xantphos or Pd-G3-Xantphos Precatalyst .[1]

Protocol:

-

Charge: In a glovebox or under strict Argon flow, combine:

-

Solvent: 1,4-Dioxane (degassed).

-

Cycle: Heat to 100°C in a sealed tube for 12–16 hours.

-

Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via column chromatography.

Note: Unlike the

References

-

Thiol Reactivity & Properties

-

Palladium-Catalyzed C-S Coupling

-

Murata, M., & Buchwald, S. L. (2004).[1][4] "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 60(34), 7397-7403.[1] [1][4]

-

Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient and General Palladium-Catalyzed Synthesis of Thioethers." Journal of the American Chemical Society, 128(6), 2180-2181.

-

-

Safety & Handling Protocols

- Stereochemistry of Cyclopentanes: Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on 1,3-disubstituted cycloalkanes).

Sources

- 1. Methanethiol [drugfuture.com]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 6. How To [chem.rochester.edu]

Procedures for handling volatile organosulfur compounds in the lab

An Application Guide to the Laboratory Handling of Volatile Organosulfur Compounds

Abstract

Volatile organosulfur compounds (VOSCs) are a class of molecules characterized by their high vapor pressure, low molecular weight, and the presence of at least one carbon-sulfur bond. They are notorious for their potent, often unpleasant odors, detectable by the human nose at extremely low concentrations, sometimes in the parts-per-trillion range[1]. Despite their challenging sensory characteristics, VOSCs are integral to diverse fields, including the study of atmospheric chemistry, the development of pharmaceuticals, and the characterization of flavors and fragrances in food and beverages[2][3]. Their high reactivity and volatility, however, present significant challenges in the laboratory, demanding rigorous procedures to ensure researcher safety, experimental integrity, and odor control. This guide provides a comprehensive framework for the safe handling, storage, analysis, and disposal of VOSCs, grounded in established safety principles and analytical best practices.

The Foundational Challenge: Understanding VOSC Properties

The effective management of VOSCs begins with a deep understanding of their inherent chemical nature. The procedures outlined in this guide are direct responses to these properties.

-

High Volatility: VOSCs readily evaporate at room temperature, leading to rapid contamination of the laboratory atmosphere. This property is the primary driver for the stringent containment measures required. Special handling techniques are necessary to prevent the loss of these compounds during experiments.[4]

-

Extreme Odor Potency: The human olfactory system is exceptionally sensitive to sulfur compounds, a likely evolutionary trait to warn against decaying matter[1]. This means even minuscule quantities, far below toxic levels, can create a significant odor nuisance, leading to complaints and potential health concerns for all building occupants.[2][5]

-

Toxicity and Olfactory Fatigue: Many VOSCs, such as hydrogen sulfide and methanethiol (methyl mercaptan), are toxic at concentrations above their occupational exposure limits.[6][7] A particularly insidious hazard is olfactory fatigue , where prolonged exposure to a strong odor causes the sense of smell to become desensitized[8]. A researcher may no longer be able to detect a dangerously high concentration, creating a false sense of security.

-

Reactivity and Instability: VOSCs can be highly reactive, prone to oxidation, and may adsorb onto various surfaces, including glass and metal.[2][3] This reactivity can compromise the integrity of experiments and lead to inaccurate analytical results. For instance, the stability of VOSC samples is significantly influenced by the container material and the presence of humidity.[2]

Hazard Assessment and Exposure Limits

A formal risk assessment must be conducted before any work with VOSCs begins. This involves consulting the Safety Data Sheet (SDS) for each specific compound and understanding the established occupational exposure limits (OELs).

Table 1: Occupational Exposure Limits (OELs) for Common Volatile Sulfur Compounds

| Compound | OSHA PELs (8-hr TWA) | ACGIH TLVs (8-hr TWA) | STEL (15-min) | Key Health Hazards |

| Hydrogen Sulfide | 10 ppm (Construction/Shipyard)[8] | 1 ppm[9] | 5 ppm (ACGIH)[9]; 15 ppm (OSHA)[6] | Eye irritation, respiratory tract irritation, rapid unconsciousness ("knockdown") at high concentrations.[6][8] |

| Methanethiol | 10 ppm (Ceiling) | 0.5 ppm | Not Established | Central nervous system effects, respiratory irritation. |

| Carbon Disulfide | 20 ppm | 1 ppm | Not Established | Central and peripheral nervous system damage, cardiovascular effects. |

| Sulfur Dioxide | 5 ppm | 0.25 ppm | 0.25 ppm (ACGIH) | Severe respiratory irritant, bronchospasm, especially in asthmatics.[10] |

Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; STEL = Short-Term Exposure Limit. Limits are subject to change and should always be verified with the latest regulatory documentation from sources like OSHA and ACGIH.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. They are the most critical element in safely handling VOSCs.

Primary Containment

-

Chemical Fume Hood: All work with VOSCs must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors and exhausts them from the laboratory.

-

Causality: A fume hood maintains a negative pressure relative to the lab, ensuring that air flows from the laboratory, into the hood, and out through the exhaust system, preventing volatile compounds from escaping into the researcher's breathing zone.

-

Best Practices: Work at least 6 inches inside the sash. Keep the sash as low as possible. Avoid rapid movements that can disrupt airflow. Do not store excess equipment inside the hood, as this can impede proper ventilation.[9]

-

-

Glove Boxes (Dry Boxes): For compounds that are highly sensitive to air or moisture, or are extremely toxic, a glove box provides a sealed, inert atmosphere (e.g., nitrogen or argon).[11]

-

Causality: The inert atmosphere prevents degradation or reaction of the compound with air and water, while the physical barrier provides a higher level of containment than a fume hood.[11]

-

Odor Control Systems

Given the low odor thresholds of VOSCs, standard fume hood exhaust may not be sufficient to prevent odors from being detected at the exhaust stack.

-

Exhaust Scrubbers: Fume hood exhaust can be passed through a wet scrubber containing a reactive solution (e.g., sodium hypochlorite or sodium hydroxide) to chemically neutralize the VOSCs before they are released.

-

Activated Carbon Filtration: Exhaust air can be filtered through activated carbon, which adsorbs the VOSCs.[12] This is particularly useful for benchtop enclosures or as a polishing step.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE should never be used as a substitute for robust engineering controls.

-

Gloves: Always wear chemical-resistant gloves. Double-gloving is recommended.

-

Causality & Selection: No single glove material is impervious to all chemicals. Nitrile gloves are a common choice, but for some VOSCs or prolonged work, heavier-duty materials like neoprene or butyl rubber may be necessary. Always consult the manufacturer's glove compatibility chart for the specific compound you are using.

-

-

Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. When there is a splash hazard, chemical splash goggles should be worn.

-

Laboratory Coat: A flame-resistant lab coat protects the skin and personal clothing from minor splashes.

-

Respiratory Protection: Respirator use should be a last resort, implemented only when engineering controls cannot maintain exposures below the OEL. This requires a formal respiratory protection program, including fit-testing and training. For VOSCs, an air-purifying respirator with an organic vapor/acid gas cartridge may be appropriate, but for emergency situations, only a self-contained breathing apparatus (SCBA) is sufficient.[7]

Protocols for Handling and Storage

General Handling Workflow

The following diagram outlines the logical flow for handling VOSCs, emphasizing the minimization of exposure at every step.

Caption: General workflow for handling VOSCs in the lab.

Protocol: Aliquoting and Transferring Volatile Liquids

-

Preparation: Before retrieving the VOSC from storage, ensure your fume hood is on and clutter-free. Have your destination flask (septum-sealed is ideal), solvent, and gas-tight syringe or cannula ready.[13]

-

Temperature Equilibration: If the VOSC is stored cold, allow it to come to temperature inside the fume hood. Do not heat the container.[13]

-

Pressure Equalization: For sealed containers (e.g., Sure/Seal™ bottles), carefully insert a needle connected to an inert gas line (like nitrogen or argon) to equalize the pressure.

-

Transfer: Use a clean, dry, gas-tight syringe to withdraw the desired volume.[14]

-

Causality: A gas-tight syringe has a plunger that fits snugly, preventing the volatile liquid from evaporating past the seal and leaking into the lab atmosphere.

-

-

Dispensing: Quickly and smoothly dispense the liquid into the receiving vessel, ideally by injecting it through a septum below the surface of any solvent already present. This minimizes the release of vapor into the headspace.

-

Cleaning: Immediately rinse the syringe with a suitable solvent (e.g., methanol or acetone) inside the fume hood, dispensing the rinsate into a designated hazardous waste container.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing leaks.

-

Location: Store VOSCs in a dedicated, ventilated cabinet for flammable or hazardous materials.[15] Never store them on an open bench.

-

Containers: Use containers with tight-fitting screw caps equipped with PTFE-faced septa or liners.[14] For analytical standards, amber glass ampules or vials are preferred to protect from light.[14]

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[14][15] Some highly volatile compounds may require refrigeration in lab-safe units designed for flammable materials.[4][15]

-

Segregation: Always segregate VOSCs from oxidizing agents (e.g., nitric acid, perchlorates) to prevent violent reactions.[15][16]

Analytical Considerations

The analysis of VOSCs, typically by gas chromatography (GC), is challenging due to their reactivity and low concentrations.

-

Common Techniques: GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identification and quantification.[17] A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), provides enhanced sensitivity and selectivity for sulfur-containing compounds.[5]

-

Sample Stability: VOSCs can be lost through adsorption to sampling containers or reaction with other sample components. Studies have shown that passivated stainless steel canisters provide the best stability for long-term storage (up to 7 days) of VOSC samples under dry conditions.[2] Polyvinyl fluoride (PVF) bags can be a practical alternative for short-term sampling (≤8 hours).[2]

-

Pre-concentration: Due to their often low concentrations, a pre-concentration step is usually required. Techniques like headspace solid-phase microextraction (HS-SPME) or purge-and-trap are commonly employed to extract and concentrate VOSCs from a sample matrix before GC analysis.[1][3]

Emergency Procedures: Spills and Exposures

Pre-planning is critical for a safe and effective response to emergencies. Know the location of all safety equipment—fire extinguishers, safety showers, and eyewash stations—before starting work.[18]

Spill Response Decision Tree

Caption: Decision workflow for responding to a VOSC spill.

Exposure Protocol

-

Inhalation: Immediately move the affected person to fresh air. If they are unresponsive or having trouble breathing, call 911.

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of cool water for at least 15 minutes.[18][19][20] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes.[18] Forcibly hold the eyelids open to ensure water rinses the entire surface of the eye and eyelid.[18] Seek immediate medical attention.

Waste Disposal

All materials contaminated with VOSCs, including excess chemicals, reaction mixtures, used absorbent materials, and contaminated labware, must be treated as hazardous waste.

-

Collection: Collect all VOSC waste in a designated, clearly labeled, and sealable container.[14][16] Do not leave a funnel in the container.

-

Segregation: Keep VOSC waste separate from other waste streams, especially oxidizing waste.[16]

-

Disposal: Follow all institutional and local environmental regulations for hazardous waste disposal.[16][21] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department. Open-air burning of organosulfur compounds is forbidden and requires specialized incinerators.[21]

Conclusion

Working safely with volatile organosulfur compounds is achievable through a combination of knowledge, preparation, and disciplined adherence to established protocols. The foundational principles are to assess the risks associated with each specific compound, contain the hazard using robust engineering controls, and protect oneself with appropriate PPE and safe work practices. By understanding the causality behind these procedures—from the inherent volatility of the compounds to the critical function of a fume hood—researchers can confidently and safely explore the complex and vital chemistry of these fascinating molecules.

References

-

Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry. (2025). MDPI. Retrieved from [Link]

-

Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ACS Symposium Series. Retrieved from [Link]

-

Amrani, A., Sessions, A. L., & Adkins, J. F. (2009). Compound-Specific δ34S Analysis of Volatile Organics by Coupled GC/Multicollector-ICPMS. Analytical Chemistry. Retrieved from [Link]

-

An In-depth Technical Guide to Organosulfur Compounds in Flavor... (n.d.). ResearchGate. Retrieved from [Link]

-

Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. (2024). Preprints.org. Retrieved from [Link]

-

The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. (n.d.). ORBi. Retrieved from [Link]

-

Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. Retrieved from [Link]

-

Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

-

Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024). Journal of Oral Medicine and Pain. Retrieved from [Link]

-

mechanisms of volatile sulfur compound and odor production in digested biosolids. (n.d.). Virginia Tech. Retrieved from [Link]

-

Chemical Spill. (2025). Division of Research Safety - University of Illinois. Retrieved from [Link]

-

Emergency Response Plan. (n.d.). Active AgriScience. Retrieved from [Link]

-

Sulfur Spills. (n.d.). Georgia Gulf Sulfur. Retrieved from [Link]

-

Removal of organosulfur compounds from oil fractions. (n.d.). GlobeCore. Retrieved from [Link]

- Odor control for compositions containing organic sulfur compounds. (1997). Google Patents.

-

Hazardous Materials Spill. (n.d.). Office of Emergency Management - Tufts University. Retrieved from [Link]

-

1988 OSHA PEL Project - Hydrogen Sulfide. (1989). NIOSH - CDC Archive. Retrieved from [Link]

-

How To: Work with Volatile Compounds. (2026). Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Hydrogen Sulfide - Hazards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Odor Control. (n.d.). Environmental Leverage. Retrieved from [Link]

-

Hydrogen Sulfide - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. (2016). ResearchGate. Retrieved from [Link]

-

Standardized Protocols for Measuring Volatile Sulfur Compounds. (2024). Journal of Oral Medicine and Pain. Retrieved from [Link]

-

Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024). KoreaScience. Retrieved from [Link]

-

Progress on Volatile Sulfur Compound Analysis in Wine. (2011). ACS Publications. Retrieved from [Link]

-

Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. (2024). Journal of the Korean Sensors Society. Retrieved from [Link]

-

Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2006). Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from [Link]

-

Sulfur Dioxide. (n.d.). Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Retrieved from [Link]

-

Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. Retrieved from [Link]

-

SAFE STORAGE OF HAZARDOUS MATERIALS. (n.d.). Unknown Source. Retrieved from [Link]

-

Current to September 2002. (2002). Government of Alberta. Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]

-

Best Practices for Handling and Using Volatile Analytical Standards. (2023). Restek. Retrieved from [Link]

-

An Optimized Facile Procedure to Synthesize and Purify Allicin. (2017). MDPI. Retrieved from [Link]

-

Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. (2025). ResearchGate. Retrieved from [Link]

-

The bacterial metabolic processes that produce volatile sulfur compounds in the oral cavity. (n.d.). OpenBU. Retrieved from [Link]

-

Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. 1988 OSHA PEL Project - Hydrogen Sulfide | NIOSH | CDC [archive.cdc.gov]

- 7. open.alberta.ca [open.alberta.ca]

- 8. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]

- 9. Hydrogen Sulfide - Standards | Occupational Safety and Health Administration [osha.gov]

- 10. Sulfur Dioxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. jsstec.org [jsstec.org]

- 13. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. static.csbsju.edu [static.csbsju.edu]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 17. preprints.org [preprints.org]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. activeagriscience.com [activeagriscience.com]

- 20. Hazardous Materials Spill | Office of Emergency Management [emergency.tufts.edu]

- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

Application Note: Strategic Activation of (3-Methylcyclopentyl)methanethiol in C–S Cross-Coupling

Executive Summary & Strategic Analysis

(3-Methylcyclopentyl)methanethiol presents a distinct set of challenges in cross-coupling compared to aromatic thiols. Structurally, it is a

The Core Challenge: Unlike aryl thiols, alkyl thiols like (3-Methylcyclopentyl)methanethiol rapidly displace ligands on Palladium, forming thermodynamically stable Pd(II)-bis(thiolate) resting states . These complexes are often "dead" catalytically because they resist transmetallation or reductive elimination.

The Solution: Successful activation requires reagents that destabilize this resting state or bypass the Pd(II) cycle entirely. This guide details two validated pathways:

-

The Steric-Bulk Approach (Pd-Catalysis): Using bis-phosphine ligands with wide bite angles (DiPPF) or bulky NHC ligands (PEPPSI) to force reductive elimination.

-

The Radical-Capture Approach (Ni/Photoredox): Generating thiyl radicals via Hydrogen Atom Transfer (HAT) to intercept a Nickel catalytic cycle, bypassing the Pd-thiolate trap.

Mechanistic Logic & Reagent Selection

The choice of catalyst dictates the reaction outcome. The table below correlates the specific structural features of (3-Methylcyclopentyl)methanethiol with the necessary reagent class.

Table 1: Reagent Selection Matrix

| Parameter | Method A: Pd-DiPPF (Buchwald Gen. 3) | Method B: Pd-PEPPSI-IPr (NHC-Pd) | Method C: Ni/Photoredox (Dual Catalysis) |

| Primary Utility | Standard Aryl Bromides/Iodides | Aryl Chlorides & Heterocycles | Complex substrates, mild conditions |

| Mechanism | 2e⁻ Pd(0)/Pd(II) Cycle | 2e⁻ Pd(0)/Pd(II) Cycle | 1e⁻ Radical/Ni(I)/Ni(III) Cycle |

| Thiol Activation | Deprotonation (Base mediated) | Deprotonation (Base mediated) | HAT (Radical mediated) |

| Base Requirement | Strong (NaOtBu) | Moderate ( | Mild/None (Base-free possible) |

| Air Sensitivity | High (Requires Glovebox/Schlenk) | Low (Air-stable precatalyst) | Moderate (O2 tolerant variants exist) |

| Key Advantage | Highest Yields for simple Ar-X | Best for sterically hindered Ar-X | High functional group tolerance |

Visualization: The Catalyst Poisoning Trap vs. Productive Cycle

The following diagram illustrates why standard Pd-tetrakis fails and how bulky ligands (L) promote the productive pathway.

Figure 1: The bifurcation between productive coupling and catalyst poisoning. Standard ligands allow the formation of the stable bis-thiolate resting state (Red). Bulky ligands like DiPPF destabilize this state, forcing the cycle toward reductive elimination (Green).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd-DiPPF)

Best for: Scale-up of robust substrates where high conversion is required.

Causality: The ligand DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) possesses a wide bite angle and electron-rich phosphines. This specific geometry accelerates the reductive elimination of the alkyl thiolate, which is otherwise the bottleneck.

Reagents:

-

(3-Methylcyclopentyl)methanethiol (1.05 equiv)

-

Aryl Bromide/Iodide (1.00 equiv)

-

Catalyst:

(1 mol%) -

Ligand: DiPPF (1.2 mol%)

-

Base:

(1.2 equiv) -

Solvent: Toluene or Dioxane (Anhydrous, degassed)

Step-by-Step:

-

Pre-complexation (Critical): In a glovebox or under Argon, charge a reaction vial with

and DiPPF. Add a small amount of solvent (1 mL/mmol) and stir for 5 minutes until the solution turns orange/red. Why: Generating the active L-Pd(0) species in the absence of the thiol prevents immediate formation of inactive Pd-thiolates. -

Substrate Addition: Add the Aryl Halide and

. -

Thiol Addition: Add (3-Methylcyclopentyl)methanethiol last via syringe.

-

Reaction: Seal and heat to 100 °C for 2–4 hours.

-

Workup: Cool to RT. Filter through a pad of silica (eluting with EtOAc) to remove Pd residuals. Concentrate and purify.

Self-Validating Check:

-

Observation: If the reaction mixture remains pale yellow and precipitate forms immediately (NaBr), the reaction is working.

-

Failure Mode: If the mixture turns black (Pd black precipitation) immediately upon heating, the ligand concentration was too low or O2 was present.

Protocol B: Photoredox/Nickel Dual Catalysis

Best for: Complex drug scaffolds, substrates with protic groups (OH, NH), or late-stage functionalization.

Causality: This method uses a Thiyl Radical intermediate.[1][2][3][4] By oxidizing the thiol to a radical (via HAT), we bypass the need for a strong base and the formation of the Pd-bis(thiolate) trap. The radical adds to Ni(0), forming a Ni(I)-alkyl species that is highly reactive toward Aryl Halides.

Reagents:

-

(3-Methylcyclopentyl)methanethiol (1.5 equiv)

-

Aryl Bromide (1.0 equiv)

-

Photocatalyst:

(1 mol%) -

Ni Catalyst:

(5 mol%) + dtbbpy (5 mol%) -

HAT Reagent: Quinuclidine (10 mol%) (Optional, enhances rate for alkyl thiols)

-

Base: 2,6-Lutidine (1.2 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step:

-

Catalyst Mix: Combine Ni-precursor, Ligand (dtbbpy), and Photocatalyst in the vial. Dissolve in MeCN.

-

Substrate Addition: Add Aryl Bromide, Thiol, and Base.[5]

-

Irradiation: Sparge with Nitrogen for 10 mins. Place approximately 2–5 cm from a Blue LED (450 nm) light source. Fan cooling is required to maintain RT.

-

Monitoring: Run for 12–24 hours.

Self-Validating Check:

-

LCMS Check: Look for the disulfide dimer of the starting thiol.

-

Scenario A: High Product, Low Disulfide = Success.

-

Scenario B: Low Product, High Disulfide = The Ni cycle is stalled (oxidative quenching is dominating). Increase Ni loading.

-

Process Control: Troubleshooting & Optimization

The primary failure mode for (3-Methylcyclopentyl)methanethiol is Disulfide Formation (oxidative dimerization) rather than coupling.

Workflow for Reaction Failure Analysis

Figure 2: Diagnostic workflow for troubleshooting C-S coupling failures.

Safety & Handling: Odor Abatement Protocol

(3-Methylcyclopentyl)methanethiol possesses a potent, skunky odor typical of volatile alkyl thiols. Handling requires strict adherence to this abatement protocol to prevent lab contamination.

-

Containment: All weighing and transfers must occur within a fume hood.

-

Bleach Station: Prepare a "Kill Bath" consisting of 10% Sodium Hypochlorite (Bleach) in water.

-

Glassware Treatment: Immediately upon completion, submerge all syringes, needles, and reaction vials into the Kill Bath.

-

Chemistry:

(Odorless Sulfonic Acid).

-

-

Rotovap Trap: When concentrating the reaction, place a bleach trap between the vacuum pump and the rotovap condenser to catch volatile thiols.

References

-

Murata, M., & Buchwald, S. L. (2004).[5] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[5] Tetrahedron, 60(34), 7397–7403. [Link][5]

- Foundational text for Pd(OAc)2/DiPPF conditions.

-

Jouffroy, M., Kelly, C. B., & Molander, G. A. (2016).[1][2] Thioetherification via Photoredox/Nickel Dual Catalysis.[1][2][3][4] Organic Letters, 18(4), 876–879. [Link]

- Source for the Photoredox/Ni protocol for alkyl thiols.

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Catalyst for Cross-Coupling.[6] Chemistry – A European Journal, 12(18), 4749–4755. [Link]

- Reference for using PEPPSI c

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Bromides with Aliphatic and Aromatic Thiols. The Journal of Organic Chemistry, 74(4), 1663–1672. [Link]

- Alternative Pd-catalyzed conditions using Josiphos ligands.

Sources

- 1. Thioetherification via Photoredox/Nickel Dual Catalysis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

Solvent selection for (3-Methylcyclopentyl)methanethiol reactions

An Application Guide to Solvent Selection for Reactions of (3-Methylcyclopentyl)methanethiol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(3-Methylcyclopentyl)methanethiol is a versatile organosulfur compound whose reactivity is fundamentally governed by the thiol functional group. The success of synthetic transformations involving this molecule—from nucleophilic substitutions to oxidative couplings and addition reactions—is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical considerations for solvent selection in reactions involving (3-Methylcyclopentyl)methanethiol. We delve into the mechanistic role of solvents, offering detailed protocols and troubleshooting advice to empower chemists to optimize their reaction outcomes, enhance yields, and ensure process robustness.

Introduction: The Decisive Role of the Reaction Medium

The thiol functional group (-SH) is a cornerstone of modern organic synthesis and chemical biology, prized for its unique reactivity as a potent nucleophile and its susceptibility to oxidation. In the context of (3-Methylcyclopentyl)methanethiol, the nonpolar alkyl framework combined with the polar, reactive thiol head presents a unique set of solubility and reactivity characteristics.

The solvent is not merely an inert medium in which reactants are dissolved; it is an active participant that can profoundly influence reaction rates and even dictate the mechanistic pathway.[1] Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction.[1] This guide will explore how to harness these solvent effects to achieve desired synthetic outcomes with (3-Methylcyclopentyl)methanethiol.

Physicochemical Properties of (3-Methylcyclopentyl)methanethiol

Understanding the substrate's properties is the first step in rational solvent selection.

-

Structure: The molecule consists of a substituted five-membered aliphatic ring attached to a methanethiol group.

-

Polarity: It possesses a largely nonpolar alkyl backbone and a polar thiol group capable of weak hydrogen bonding. This amphiphilic character allows for solubility in a broad range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like N,N-Dimethylformamide (DMF) and even, to a limited extent, polar protic solvents.

-

Acidity: Like other thiols, (3-Methylcyclopentyl)methanethiol is weakly acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base to form the corresponding thiolate anion.[2] This thiolate is a significantly stronger nucleophile, a feature that is central to many of its key reactions.

Core Principles of Solvent Selection for Thiol Reactions

The choice of solvent directly impacts the nucleophilicity of the thiol/thiolate and the stability of charged intermediates. Solvents are broadly categorized into three classes, each with distinct effects.

-